N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a thiophene ring conjugated to a 3,5-dimethylpyrazole moiety via a carbonyl group. The benzenesulfonamide component includes a propyl substituent at the para position, which may influence lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methyl-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-6-16-7-9-17(10-8-16)28(25,26)22(4)18-11-12-27-19(18)20(24)23-15(3)13-14(2)21-23/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVMHBNXLUEEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a thiophene ring, a pyrazole moiety, and a benzenesulfonamide group, which contribute to its unique biological properties.
Structural Formula
Anticancer Properties
Research indicates that compounds containing pyrazole and sulfonamide structures exhibit promising anticancer activities. For instance, studies have shown that similar pyrazole-based compounds can inhibit mTORC1 activity, leading to reduced cancer cell proliferation and increased autophagy in pancreatic cancer cells . The mechanism involves disrupting autophagic flux by interfering with mTORC1 reactivation, which is crucial for cellular metabolism and growth.
Modulation of Autophagy
Autophagy modulation is a critical area of interest for this compound. Autophagy plays a dual role in cancer; it can either suppress tumor growth or promote survival under stress conditions. Compounds that enhance autophagy may provide therapeutic benefits by inducing cancer cell death or sensitizing cells to chemotherapy . The specific effects of this compound on autophagic pathways remain to be fully elucidated.
Inhibition of Enzymatic Activity
Sulfonamides are known for their ability to inhibit various enzymes. The presence of the benzenesulfonamide group in this compound suggests potential inhibitory effects on carbonic anhydrase or other sulfonamide-sensitive enzymes. This inhibition could lead to altered metabolic pathways in target cells, contributing to the compound's overall biological activity .
Study 1: Antiproliferative Effects
A study investigating similar compounds demonstrated submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. The results indicated that the compounds reduced mTORC1 activity and induced autophagy, suggesting that this compound could exhibit comparable effects .
Study 2: Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship (SAR) studies on related compounds have shown that modifications in the pyrazole and sulfonamide moieties significantly affect biological activity. Understanding these relationships can guide the development of more potent derivatives with enhanced efficacy against specific cancer types .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antiproliferative | 0.5 | mTORC1 inhibition |
| Compound B | Autophagy modulator | 0.8 | Autophagic flux disruption |
| N-{2-[...]} | Potential anticancer | TBD | TBD |
Note: TBD = To Be Determined
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of pyrazole, including N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide, exhibit promising anticancer activity. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant antibacterial and antifungal activities against various pathogens. This makes it a candidate for further development as a therapeutic agent in infectious diseases .
Anti-inflammatory Effects
this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential use in treating inflammatory diseases .
Biological Research
Molecular Docking Studies
Computational studies using molecular docking have provided insights into the binding affinity of this compound with various biological targets. These studies reveal that the compound can effectively bind to enzymes and receptors involved in disease pathways, which supports its potential as a drug lead .
Structure-Activity Relationship (SAR) Analysis
The structure of this compound allows for modifications that can enhance its biological activity. SAR studies are crucial for optimizing the efficacy and selectivity of this compound against specific targets in drug discovery processes .
Material Science
Nonlinear Optical Properties
Recent investigations into the nonlinear optical properties of pyrazole derivatives have highlighted their potential applications in photonic devices. This compound exhibits favorable characteristics for use in optical materials due to its ability to alter refractive indices under varying conditions .
-
Anticancer Efficacy Study
A study evaluated the effect of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed induction of apoptosis through caspase activation. -
Antimicrobial Activity Assessment
In a comparative study against standard antibiotics, this compound was tested against Gram-positive and Gram-negative bacteria. It showed comparable or superior activity to commonly used antibiotics, indicating its potential as an alternative treatment option. -
Inflammation Model Research
In a murine model of inflammation, administration of N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-y}-N-methyl-4-propylbenzenesulfonamide resulted in a marked decrease in inflammatory markers compared to control groups, suggesting its therapeutic potential in chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Analog: N-[2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl]-4-ethyl-N-methylbenzenesulfonamide (CAS 1325303-98-7)
- Structural Differences : The ethyl analog substitutes the propyl group with a shorter ethyl chain at the para position of the benzene ring.
- However, this compound is listed as discontinued, suggesting challenges in synthesis, stability, or efficacy .
Thiazolylmethylcarbamate Analogs
Examples from Pharmacopeial Forum (2017) include compounds with thiazole cores instead of pyrazole-thiophene hybrids (e.g., "Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate") .
- Key Differences :
- Core Heterocycle : Thiazole vs. pyrazole-thiophene. Thiazoles often exhibit distinct electronic properties and hydrogen-bonding capabilities.
- Functional Groups : Hydroperoxy and carbamate groups in thiazole analogs vs. sulfonamide and carbonyl linkages in the target compound.
- Biological Relevance : Thiazole derivatives are frequently associated with antimicrobial or antiviral activity, whereas sulfonamide-pyrazole hybrids may target enzymes like carbonic anhydrases or kinases.
General Sulfonamide Derivatives
- Sulfonamide Role : Often critical for binding to hydrophobic pockets in target proteins.
- Substituent Effects : Longer alkyl chains (e.g., propyl) may enhance membrane permeability but could reduce aqueous solubility.
Comparative Data Table
Research Findings and Gaps
- Ethyl vs.
- Thiazole vs. Pyrazole-Thiophene : Thiazole analogs demonstrate the importance of heterocycle choice in modulating bioactivity, but direct comparisons with the target compound remain unexplored.
- Sulfonamide Optimization : Propyl substitution likely enhances lipophilicity, which could improve tissue penetration but require formulation adjustments for solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
